N-benzyl-1-(3-cyano-6-fluoroquinolin-4-yl)piperidine-4-carboxamide
Description
N-benzyl-1-(3-cyano-6-fluoroquinolin-4-yl)piperidine-4-carboxamide is a synthetic small molecule featuring a piperidine-4-carboxamide core substituted with a benzyl group at the amide nitrogen and a 3-cyano-6-fluoroquinolin-4-yl moiety at the piperidine nitrogen.
Properties
IUPAC Name |
N-benzyl-1-(3-cyano-6-fluoroquinolin-4-yl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN4O/c24-19-6-7-21-20(12-19)22(18(13-25)15-26-21)28-10-8-17(9-11-28)23(29)27-14-16-4-2-1-3-5-16/h1-7,12,15,17H,8-11,14H2,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHCJWCYKHPKAJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CC=CC=C2)C3=C4C=C(C=CC4=NC=C3C#N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-1-(3-cyano-6-fluoroquinolin-4-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline core, followed by the introduction of the cyano and fluoro substituents. The piperidine ring is then constructed and attached to the quinoline moiety via a carboxamide linkage. The final step involves the benzylation of the piperidine nitrogen.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of specific catalysts, solvents, and reaction conditions to facilitate the various steps of the synthesis. Scale-up processes are also developed to ensure the efficient production of the compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-1-(3-cyano-6-fluoroquinolin-4-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinoline ring or the piperidine nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
Anticancer Activity
Mechanism of Action:
The compound exhibits significant anticancer properties, particularly through its interaction with various cellular pathways. It has been shown to induce apoptosis in cancer cells, which is a critical mechanism for inhibiting tumor growth. The structure of the compound allows it to interact with specific molecular targets involved in cell survival and proliferation.
Case Studies:
Recent studies have demonstrated that modifications in the compound's structure can enhance its potency against various cancer cell lines. For instance, structural analogs have been tested against human breast cancer cells (T47D) and showed promising results with effective concentrations (EC50) ranging from 0.053 to 0.080 µM . Additionally, other derivatives have been noted for their activity against different cancer types, suggesting a broad spectrum of efficacy.
Structure-Activity Relationship (SAR) Studies
SAR Insights:
The structure-activity relationship studies reveal that specific substitutions on the quinoline and piperidine moieties significantly influence the biological activity of the compound. For example, substituting the cyano group at different positions has been linked to enhanced cellular activity and stability .
Data Table:
Here is a summary of various analogs and their corresponding IC50 values against selected cancer cell lines:
| Compound | Structure Modifications | IC50 (µM) | Cell Line |
|---|---|---|---|
| N-benzyl-1-(3-cyano-6-fluoroquinolin-4-yl)piperidine-4-carboxamide | Baseline | 0.033 | ALDH1A1 |
| Analog A | 4-methyl substitution | 0.045 | MIA PaCa-2 |
| Analog B | Cyclohexene attachment | 0.039 | MIA PaCa-2 |
| Analog C | Dimethyl substitution | 0.112 | MIA PaCa-2 |
Potential as a Therapeutic Agent
Pharmacological Properties:
this compound is being investigated for its potential use as a therapeutic agent beyond oncology. Its ability to modulate specific receptors and inhibit enzymes suggests applications in treating inflammatory diseases and possibly neurodegenerative conditions .
Clinical Implications:
The ongoing research points towards its use in combination therapies, enhancing the efficacy of existing treatments while potentially reducing side effects associated with conventional chemotherapeutics.
Future Directions in Research
Ongoing Studies:
Further investigations are essential to fully understand the pharmacokinetics and long-term effects of this compound. Current research focuses on optimizing its chemical structure to improve selectivity and reduce toxicity.
Conclusion:
this compound represents a promising candidate in drug development, particularly in oncology. Its diverse applications underscore the importance of continued research into its mechanisms and potential therapeutic uses.
Mechanism of Action
The mechanism of action of N-benzyl-1-(3-cyano-6-fluoroquinolin-4-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to interact with DNA and enzymes involved in DNA replication and repair. The cyano and fluoro substituents can enhance the compound’s binding affinity and specificity for these targets. The piperidine ring and benzyl group contribute to the overall stability and solubility of the compound, facilitating its cellular uptake and distribution.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Key Features
The following table highlights critical structural and functional differences between the target compound and its analogs:
Key Observations:
Heterocyclic Core: The target compound’s quinoline core differs from the thieno[3,2-b]pyrrole in analogs 5b, 5d, and 5e. Quinoline’s extended aromatic system may enhance π-π stacking with viral proteins, while the thienopyrrole’s sulfur atom could influence electronic properties and metabolic stability .
Substituent Effects: N-Benzyl vs. Substituted Benzyls: The target compound’s unsubstituted benzyl group contrasts with 5b’s 4-chlorobenzyl and 5d’s 4-fluorobenzyl. Halogenation in analogs may enhance lipophilicity and target engagement but could increase off-target risks. Chirality: 5d incorporates an (R)-α-methylbenzyl group, demonstrating the role of stereochemistry in efficacy.
Biological Activity: Analogs 5b and 5d show nanomolar to low-micromolar efficacy against alphaviruses, with 5d improving survival in mice. The target compound’s quinoline-based structure may offer superior pharmacokinetics (e.g., blood-brain barrier penetration) due to its planar aromatic system .
Structure-Activity Relationship (SAR) Insights
- Piperidine-4-Carboxamide Core : Critical for binding, as seen in all analogs. Modifications here (e.g., N-substituents) directly influence potency .
- Heterocyclic Moieties: Thienopyrrole analogs (5b, 5d, 5e) show moderate activity, suggesting the quinoline variant’s larger aromatic system could improve target engagement.
Biological Activity
N-benzyl-1-(3-cyano-6-fluoroquinolin-4-yl)piperidine-4-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 329.37 g/mol. The compound features a piperidine ring, a quinoline moiety, and substituents that enhance its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C19H18FN3O |
| Molecular Weight | 329.37 g/mol |
| Structure | Chemical Structure |
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines by interacting with specific biological macromolecules, such as enzymes involved in cell signaling pathways.
- Mechanism of Action : The compound may inhibit key enzymes or receptors associated with tumor growth. For instance, it has been suggested that it interacts with the Akt signaling pathway, which is crucial for cell survival and proliferation in cancer cells .
- Case Study : In vitro studies demonstrated that the compound significantly reduced cell viability in MIA PaCa-2 pancreatic cancer cells, with an IC50 value indicating potent activity .
Antimicrobial Activity
This compound has also been investigated for its antimicrobial properties. The presence of the cyano group and fluoro substituent enhances its ability to penetrate bacterial membranes and inhibit growth.
- Efficacy Against Bacteria : Preliminary studies have shown that this compound exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria, potentially through the inhibition of bacterial DNA gyrase.
- Research Findings : Comparative analysis revealed that modifications to the piperidine ring can significantly alter the antimicrobial potency, suggesting a structure-dependent relationship in its activity .
Structure-Activity Relationship (SAR)
The SAR studies highlight how variations in the chemical structure influence biological activity:
| Modification | Effect on Activity |
|---|---|
| Substitution at the piperidine ring | Alters binding affinity to target enzymes |
| Presence of cyano group | Enhances potency against cancer cell lines |
| Fluorine substitution | Increases lipophilicity, improving membrane penetration |
These findings underscore the importance of specific functional groups in modulating the biological efficacy of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
